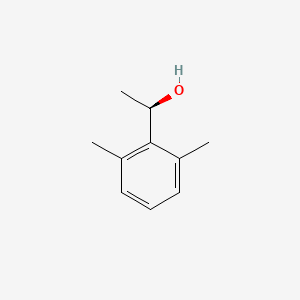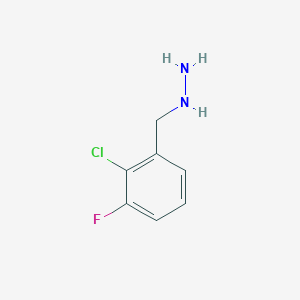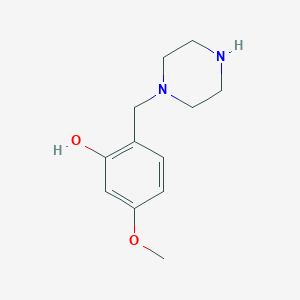![molecular formula C7H16ClNO2 B13621596 [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride](/img/structure/B13621596.png)
[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a methoxy group and a methyl group
Métodos De Preparación
The synthesis of [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted pyrrolidine.
Methoxylation: Introduction of the methoxy group at the 4-position of the pyrrolidine ring.
Methylation: Addition of a methyl group at the 1-position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride can be compared with similar compounds such as:
(2S,4R)-4-methylglutamate: Known for its activity at kainate receptors.
(2S,4R)-4-methoxy-2-methylpiperidine hydrochloride: Shares structural similarities but differs in its chemical properties and applications.
1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: Another compound with a pyrrolidine ring, used in different chemical contexts .
Propiedades
Fórmula molecular |
C7H16ClNO2 |
|---|---|
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8-4-7(10-2)3-6(8)5-9;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |
Clave InChI |
JFHRYDDMFWSXEZ-UOERWJHTSA-N |
SMILES isomérico |
CN1C[C@@H](C[C@H]1CO)OC.Cl |
SMILES canónico |
CN1CC(CC1CO)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B13621548.png)


![3-[(Ethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B13621569.png)



![rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13621602.png)

